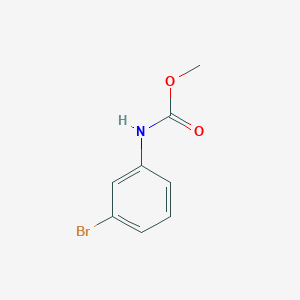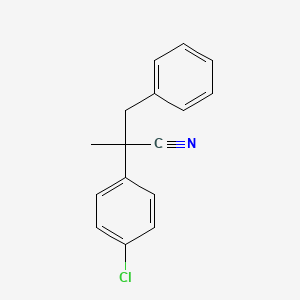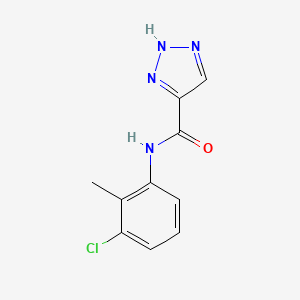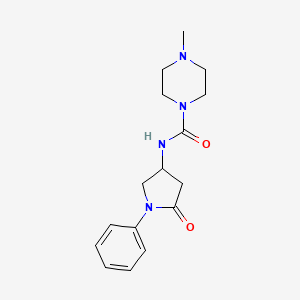![molecular formula C20H14ClN3O B2411277 N-[3-(1H-苯并咪唑-2-基)苯基]-4-氯苯甲酰胺 CAS No. 477492-94-7](/img/structure/B2411277.png)
N-[3-(1H-苯并咪唑-2-基)苯基]-4-氯苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide” is a compound that contains a benzimidazole ring, which is a fused benzene and imidazole ring system . Benzimidazole derivatives have been reported to possess various biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In a study, a series of N-[3-(benzimidazol-2-ylamino)phenyl]amine derivatives were designed and synthesized .
Molecular Structure Analysis
Benzimidazole derivatives are generally planar molecules. The benzimidazole core of the molecule is planar and stabilized by π-π interactions and hydrogen bonds . Theoretical and actual NMR chemical shifts of these compounds have been found to be quite similar .
Chemical Reactions Analysis
Benzimidazole derivatives have been found to undergo various chemical reactions. For instance, a highly efficient and metal-free transfer-hydrogenation process from in situ generated benzimidazolines to activated olefins has been proposed .
科学研究应用
当然!以下是关于N-[3-(1H-苯并咪唑-2-基)苯基]-4-氯苯甲酰胺的科学研究应用的全面分析:
抗寄生虫活性
N-[3-(1H-苯并咪唑-2-基)苯基]-4-氯苯甲酰胺已显示出显着的抗寄生虫特性。研究表明其对寄生虫感染有效,特别是那些由旋毛虫引起的感染。 这种化合物已被发现比传统的驱虫药如阿苯达唑和伊维菌素更有效,在体外杀死寄生虫幼虫的有效率达到100% .
抗氧化特性
这种化合物还具有很强的抗氧化活性。它已在稳定的自由基(如DPPH和ABTS)以及含有生物相关分子(如卵磷脂和脱氧核糖)的系统中进行过测试。 该化合物清除自由基和防止氧化损伤的能力使其成为进一步研究氧化应激相关疾病的有希望的候选者 .
抗菌和抗真菌活性
N-[3-(1H-苯并咪唑-2-基)苯基]-4-氯苯甲酰胺衍生物已因其抗菌和抗真菌特性而受到探索。 这些衍生物对细菌(如金黄色葡萄球菌和结核分枝杆菌)以及真菌(如白色念珠菌和黑曲霉)表现出良好至中等的抑制活性 .
激活葡萄糖激酶用于糖尿病治疗
研究已确定该化合物是人葡萄糖激酶(GK)的潜在变构激活剂,GK是葡萄糖代谢中至关重要的酶。通过增强GK活性,这种化合物可以帮助通过改善葡萄糖稳态来控制2型糖尿病。 分子对接研究支持其与GK的强相互作用,使其成为开发新型抗糖尿病药物的有希望的先导化合物 .
抗癌潜力
苯并咪唑衍生物,包括N-[3-(1H-苯并咪唑-2-基)苯基]-4-氯苯甲酰胺,因其抗癌特性而受到研究。这些化合物可以通过干扰细胞分裂和诱导凋亡来抑制各种癌细胞系的生长。 它们靶向特定癌症途径的能力使其在癌症研究中具有价值 .
抗炎作用
该化合物也因其抗炎作用而受到研究。它可以调节炎症通路并减少促炎细胞因子的产生。 这使其成为治疗类风湿性关节炎和炎症性肠病等炎症性疾病的潜在候选药物 .
神经保护应用
N-[3-(1H-苯并咪唑-2-基)苯基]-4-氯苯甲酰胺在神经保护方面显示出希望。它的抗氧化特性有助于减少神经细胞的氧化应激,这是阿尔茨海默病和帕金森病等神经退行性疾病的关键因素。 进一步的研究可以探索其在防止神经元损伤方面的潜力 .
抗病毒活性
最近的研究还探索了该化合物的抗病毒潜力。它通过干扰病毒复制过程对某些病毒表现出抑制作用。 这为开发抗病毒疗法开辟了新的途径,特别是在新出现的病毒感染的背景下 .
这些多样的应用突出了N-[3-(1H-苯并咪唑-2-基)苯基]-4-氯苯甲酰胺在各个科学研究领域的多功能性和潜力。每个应用都为进一步探索和发展提供了独特的途径。
作用机制
Target of Action
The primary target of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide is the human glucokinase (GK) . Glucokinase plays a crucial role in carbohydrate metabolism and is considered a potential therapeutic target for type-2 diabetes . Another target of this compound is the C522 residue of p97 , a protein involved in various cellular processes .
Mode of Action
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide acts as an allosteric activator of human glucokinase . Allosteric activation results in an increase in the catalytic action of glucokinase, thereby enhancing glucose metabolism . In the case of p97, this compound acts as a covalent inhibitor , specifically targeting the C522 residue .
Biochemical Pathways
The activation of glucokinase leads to an increase in glucose metabolism, which can help regulate blood glucose levels, a key factor in managing type-2 diabetes . The inhibition of p97 can affect various cellular processes, including protein degradation, which can have implications in conditions like cancer .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability and safety profiles .
Result of Action
The activation of glucokinase by N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide can lead to improved glucose metabolism, potentially benefiting individuals with type-2 diabetes . The inhibition of p97 can affect protein degradation processes, which may have therapeutic implications in diseases like cancer .
生化分析
Biochemical Properties
The biochemical properties of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide are largely attributed to its benzimidazole core. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This compound may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide may exert effects on various types of cells and cellular processes. For instance, certain benzimidazole derivatives have shown cytotoxic activities against different cell lines . The compound’s influence on cell function could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide is likely multifaceted, involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some benzimidazole derivatives have been found to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties .
Temporal Effects in Laboratory Settings
The effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide over time in laboratory settings could include changes in the product’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide can vary with different dosages in animal models
Metabolic Pathways
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide may be involved in various metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
The transport and distribution of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide within cells and tissues could involve interactions with transporters or binding proteins
属性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUCTIDDGQIYHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)
![Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2411197.png)
![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)




![2-(2-Chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2411208.png)
![furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2411209.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2411210.png)


